4-Bromo-N-(thiazol-2-yl)benzamide
Overview
Description
4-Bromo-N-(thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H7BrN2OS It is a derivative of benzamide, where the benzamide moiety is substituted with a bromine atom at the 4th position and a thiazole ring at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(thiazol-2-yl)benzamide typically involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the bromine atom can enhance the compound’s efficacy.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it can disrupt bacterial cell wall synthesis or interfere with essential enzymes . In anticancer research, it may inhibit cell proliferation by targeting DNA or key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
- 4-Bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
- 4-Bromo-N-(4-p-tolyl-thiazol-2-yl)-benzamide
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
Comparison: 4-Bromo-N-(thiazol-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the thiazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems .
Properties
IUPAC Name |
4-bromo-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJFVDPWQAHAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330375 | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302931-79-9 | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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